molecular formula C17H16ClFN6O3 B1150322 Tedizolid HCl

Tedizolid HCl

Cat. No.: B1150322
M. Wt: 406.8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tedizolid HCl is the hydrochloride salt form of Tedizolid, a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) . Its primary value in research stems from its enhanced potency and favorable pharmacological profile compared to the first-in-class agent, linezolid . This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical early step in protein translation . This compound demonstrates potent in vitro activity against a range of clinically relevant Gram-positive pathogens, including Staphylococcus aureus (both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains), Streptococcus pyogenes , Streptococcus agalactiae , and Enterococcus faecalis . Notably, Tedizolid is approximately 4- to 16-fold more potent than linezolid against staphylococci and enterococci, and it retains activity against some linezolid-resistant strains, making it a critical tool for investigating resistance mechanisms . From a pharmacological perspective, Tedizolid is characterized by high oral bioavailability, extensive tissue distribution, and a long elimination half-life that supports once-daily dosing in clinical settings . Its metabolism is primarily via hepatic sulfation, resulting in an inactive sulfate conjugate, and it is eliminated largely via the feces . These properties, combined with a potentially improved safety profile concerning hematological side effects and a lower risk of serotonin syndrome compared to linezolid, make this compound an excellent candidate for advanced microbiological and pharmacological research . Researchers are actively exploring its potential applications beyond ABSSSI, including in respiratory tract infections and against non-tuberculous mycobacteria . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H16ClFN6O3

Molecular Weight

406.8

Synonyms

(R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one hydrochloride

Origin of Product

United States

Molecular Mechanism of Antimicrobial Action of Tedizolid

Ribosomal Binding Site Characterization and Specificity

The primary target for tedizolid (B1663884) is the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com Specifically, tedizolid binds to the large 50S subunit of the bacterial ribosome. patsnap.comnih.govfda.gov This interaction is central to its inhibitory function.

Tedizolid's binding site is located on the 23S ribosomal RNA (rRNA), a key component of the 50S subunit. nih.govoup.comnih.govresearchgate.net This interaction is a hallmark of the oxazolidinone class of antibiotics. nih.gov Structural studies have revealed that the binding of oxazolidinones like tedizolid can alter the conformation of conserved nucleotides within the 23S rRNA. drugbank.comdrugbank.com For instance, a change in the conformation of the nucleotide U2585 (in Escherichia coli) renders the peptidyl transferase center non-productive for forming peptide bonds. drugbank.comdrugbank.com

The unique D-ring in tedizolid's structure is thought to enable additional hydrogen bond interactions with the ribosome, contributing to a stronger binding affinity compared to other oxazolidinones. oup.comnih.gov This enhanced binding contributes to its increased potency. nih.gov

Cross-linking and structural determination studies have confirmed that tedizolid binds within the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. drugbank.comdrugbank.comoup.com The PTC is a critical region of the ribosome that catalyzes the formation of peptide bonds between amino acids. By occupying the A-site, where the aminoacyl-tRNA (the molecule carrying the next amino acid) should bind, tedizolid effectively blocks this crucial step in protein elongation. oup.com Cryo-electron microscopy has been utilized to examine the binding of tedizolid and other oxazolidinones within the PTC of the 50S ribosomal subunit from methicillin-resistant Staphylococcus aureus (MRSA), providing high-resolution insights into these interactions. ebi.ac.ukpdbj.org

Interaction with 23S Ribosomal RNA (rRNA) Components

Inhibition of Bacterial Protein Synthesis Initiation Complex Formation

A critical consequence of tedizolid's binding to the 50S ribosomal subunit is the prevention of the formation of a functional 70S initiation complex. oup.compatsnap.comnih.govnih.govtoku-e.com The bacterial ribosome is composed of a 30S small subunit and a 50S large subunit, which must come together with messenger RNA (mRNA) and initiator tRNA to form the 70S initiation complex, the first step in protein synthesis. drugbank.com By binding to the 50S subunit at a site near the interface with the 30S subunit, tedizolid sterically hinders this assembly. researchgate.net This inhibition of the initiation phase of protein synthesis effectively halts the production of bacterial proteins, thereby stopping bacterial growth and replication. patsnap.comresearchgate.net

Molecular-Level Differentiation from Other Protein Synthesis Inhibitors

Tedizolid shares its general mechanism with other oxazolidinones, such as linezolid (B1675486), but possesses key structural differences that enhance its activity and differentiate it from other protein synthesis inhibitors. nih.govnih.gov

The primary distinctions lie in its structure, which includes a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system. nih.gov The D-ring, a tetrazolylphenyl moiety, provides additional binding site interactions within the PTC, which is believed to be responsible for tedizolid's greater potency—reported to be four to eight times higher than linezolid against various staphylococci, enterococci, and streptococci. nih.govoup.comnih.gov

Furthermore, the hydroxymethyl group on tedizolid's A-ring C5 position results in less steric hindrance compared to the acetamide (B32628) group of linezolid. oup.com This structural feature is particularly important for activity against strains that have acquired resistance to linezolid through the horizontally transmissible cfr (chloramphenicol-florfenicol resistance) gene. oup.comoup.comcmac-journal.ru The cfr gene encodes a methyltransferase that modifies an adenine (B156593) nucleotide (A2503) in the 23S rRNA, conferring resistance to linezolid and other antibiotics that bind at this site. fda.govoup.com Tedizolid's structure allows it to maintain activity against these cfr-positive strains in the absence of other ribosomal mutations. nih.goveuropa.euoup.com

Table 1: Molecular and Mechanistic Comparison of Tedizolid and Linezolid

Feature Tedizolid Linezolid Source
Core Structure Oxazolidinone Oxazolidinone nih.gov
Key Structural Difference Possesses a D-ring and a hydroxymethyl group at the C-5 sidechain. Has an acetamide group at the C-5 sidechain. nih.govoup.comnih.gov
Binding Site 23S rRNA of the 50S ribosomal subunit (PTC A-site). 23S rRNA of the 50S ribosomal subunit (PTC A-site). drugbank.comdrugbank.comnih.gov
Binding Affinity Enhanced due to additional hydrogen bonds from the D-ring. Standard for the class. oup.comnih.gov
Relative Potency 4 to 8-fold more potent in vivo against staphylococci, enterococci, and streptococci. Baseline potency. nih.gov
Activity against cfr-positive strains Retains activity due to less steric hindrance from the hydroxymethyl group. Reduced activity due to steric hindrance from the acetamide group. oup.comoup.com

Table 2: Compound Names Mentioned

Compound Name
Tedizolid HCl
Tedizolid
Tedizolid phosphate (B84403)
Linezolid
Aztreonam
Ceftazidime
Ceftriaxone
Chloramphenicol
Clindamycin
Ciprofloxacin
Daptomycin
Gentamicin
Imipenem
Minocycline
Rifampin
Trimethoprim/sulfamethoxazole
Vancomycin (B549263)
Amphotericin B
Ketoconazole
Terbinafine
Azithromycin
Radezolid (B1680497)

Structure Activity Relationships Sar and Medicinal Chemistry of Tedizolid

Comparative Structural Analysis with Linezolid (B1675486) and Other Oxazolidinones

Tedizolid (B1663884) and its predecessor, linezolid, share the core oxazolidinone pharmacophore, specifically the 3-(3-fluorophenyl)-oxazolidinone ring (Ring A), which is crucial for their antibacterial action. dovepress.com However, key structural distinctions in other regions of the molecule are responsible for Tedizolid's enhanced properties. oup.com

The primary structural differences lie in the C-5 side chain of the oxazolidinone ring and the substituent at the para-position of the phenyl ring (C- and D-rings). oup.commdpi.com In linezolid, the C-5 position features an acetamide (B32628) group, whereas Tedizolid possesses a hydroxymethyl group. oup.com Furthermore, the morpholine (B109124) ring found in linezolid is replaced in Tedizolid by a more complex pyridinyl-tetrazole system. mdpi.com This optimized C- and D-ring system in Tedizolid allows for additional binding interactions within the bacterial ribosome, contributing to its increased potency. mdpi.comresearchgate.net

Table 1: Structural Comparison of Tedizolid and Linezolid
Structural FeatureTedizolidLinezolid
Core StructureOxazolidinoneOxazolidinone
C-5 Side ChainHydroxymethyl groupAcetamide group
C- and D-RingsPyridinyl-tetrazole systemMorpholine ring

These modifications result in Tedizolid exhibiting 4- to 16-fold greater potency against staphylococci and enterococci compared to linezolid. wikipedia.org

Impact of C-5 Side Chain Modifications on Antimicrobial Potency

The substitution at the C-5 position of the oxazolidinone ring is a critical determinant of antibacterial activity. Initially, the replacement of linezolid's C-5 acetamide with a hydroxymethyl group in Tedizolid was thought to decrease potency. dovepress.com However, this modification is crucial for Tedizolid's ability to overcome certain resistance mechanisms. oup.com Specifically, the smaller hydroxymethyl group results in less steric hindrance within the ribosomal binding site that has been methylated by the cfr (chloramphenicol-florfenicol resistance) enzyme, a key mechanism of linezolid resistance in Gram-positive bacteria. oup.comdovepress.com

Research into other C-5 side chain modifications has further illuminated SAR in this region. For instance, the introduction of a thiocarbamate C5 side chain in some oxazolidinone derivatives has shown potent antibacterial activity. rsc.org Studies on other analogues have indicated that small C-5 substituents that mimic the acetamide group can lead to better activities. rsc.org The presence of a hydroxymethyl substituent on the C-5 of the A ring, as seen in Tedizolid, has been shown to maintain potency against strains carrying the cfr gene. tandfonline.com

Role of the Methyltetrazole Ring in Enhanced Activity

The introduction of the methyltetrazole ring (part of the D-ring system) is a pivotal modification in Tedizolid's structure that significantly boosts its antimicrobial potency. dovepress.comnih.gov This enhancement is attributed to the ability of the tetrazole ring to engage in additional hydrogen bond interactions with the bacterial ribosome. oup.commdpi.com Specifically, Tedizolid's pyridine (B92270) and methyltetrazole rings can form hydrogen bonds with residues A2451 and U2584 of the 23S rRNA backbone. mdpi.com This stronger binding to the peptidyl transferase center of the 50S ribosomal subunit leads to more potent inhibition of protein synthesis. oup.commdpi.com

The combination of the hydroxymethyl group at C-5 and the optimized C- and D-ring system, including the methyltetrazole ring, not only compensates for any potential loss of activity from the C-5 modification alone but ultimately results in Tedizolid's superior potency over linezolid. dovepress.comnih.gov

Stereochemical Considerations and Chiral Purity (e.g., R-configuration at C5)

Like other oxazolidinones, Tedizolid possesses a chiral center at the C-5 position of the oxazolidinone ring. The specific stereochemistry at this position is critical for its biological activity. The active enantiomer of Tedizolid is the (R)-isomer, which is formally named (5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridine-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one. wikipedia.orgnih.gov

Ensuring high chiral purity is paramount during the synthesis and manufacturing of Tedizolid, as the (S)-enantiomer is significantly less active. The (S)-enantiomer of linezolid, for example, is about four times less potent than the (R)-enantiomer. nih.gov Various analytical techniques, such as capillary electrophoresis with cyclodextrin (B1172386) chiral selectors, have been developed to determine the enantiomeric purity of oxazolidinone antibiotics like Tedizolid. nih.govresearchgate.net The synthesis of radezolid (B1680497), another oxazolidinone, also emphasizes the importance of comprehensive characterization of intermediates to ensure the final product's chiral purity. d-nb.info

Prodrug Design and Bioconversion Mechanism of Tedizolid Phosphate (B84403)

Tedizolid is administered as a phosphate ester prodrug, Tedizolid phosphate (TR-701). wikipedia.orgresearchgate.net This strategic prodrug design enhances the aqueous solubility of the compound, facilitating both oral and intravenous administration. oup.com Tedizolid phosphate itself is inactive. dovepress.com

Following administration, Tedizolid phosphate is rapidly and extensively converted to the active moiety, Tedizolid (TR-700), by endogenous, non-specific phosphatases present in the serum and tissues. oup.commdpi.comresearchgate.net This bioconversion is a simple hydrolysis reaction that cleaves the phosphate group from the C-5 hydroxymethyl position. dovepress.com The phosphorylation at C-5 not only improves water solubility but also enhances stability in a pH range of 3 to 7. nih.gov The rapid conversion limits systemic exposure to the inactive prodrug. oup.com

Table 2: Bioconversion of Tedizolid Phosphate
CompoundActivityConversion EnzymeActive Moiety
Tedizolid Phosphate (TR-701)Inactive ProdrugEndogenous PhosphatasesTedizolid (TR-700)

Synthetic Methodologies for Tedizolid and its Derivatives

The synthesis of Tedizolid involves multi-step processes that have been refined to improve yield and efficiency. Early synthetic routes were often lengthy and utilized expensive reagents and harsh reaction conditions.

A crucial step in many synthetic pathways for Tedizolid is the formation of the biaryl system connecting the fluorophenyl ring to the pyridinyltetrazole moiety. One key intermediate is 5-(4-substituent group-2-fluorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)pyridine. google.com

More recent innovations focus on creating the pyridine ring of a key intermediate through a ring-closing reaction of 1-(2-methyl-2H-tetrazol-5-yl)ethanone and a vinamidinium salt. googleapis.comwipo.int This approach avoids the use of highly toxic reagents like sodium cyanide and sodium azide, as well as expensive palladium catalysts, making the process more suitable for industrial-scale production. googleapis.comwipo.int Another key intermediate, 2-(2-methyl-tetrazol-5-yl)pyridine-5-boronic acid pinacol (B44631) ester, can be prepared and then coupled with an appropriate oxazolidinone-containing fragment. newdrugapprovals.org

Coupling Reaction Strategies (e.g., Suzuki, Stille)

The synthesis of Tedizolid and its analogs relies heavily on palladium-catalyzed cross-coupling reactions to construct the key biaryl linkage between the phenyl oxazolidinone core and the pyridine ring. The Stille and Suzuki-Miyaura coupling reactions are prominent strategies employed for this purpose. google.com

The Stille coupling utilizes an organotin reagent and an organic halide. numberanalytics.comorganic-chemistry.org In early synthetic routes to Tedizolid, a tin reagent derived from benzyl (B1604629) 3-fluoro-4-bromophenyl carbamate (B1207046) was coupled with 2-methyl-5-(5-bromopyridin-2-yl)tetrazole in the presence of a palladium catalyst. googleapis.com While effective, this method has significant drawbacks, primarily the high toxicity of organotin reagents and the difficulty in removing tin-based impurities from the final product, which limits its large-scale production. organic-chemistry.orggoogleapis.com

The Suzuki-Miyaura coupling has emerged as a more advantageous and widely used alternative. scispace.com This reaction involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide. google.com Synthetic routes for Tedizolid frequently employ the Suzuki coupling, for instance, by reacting an oxazolidinone borate (B1201080) with a tetrazole derivative. scispace.com This approach offers milder reaction conditions, high selectivity, and produces fewer impurities, with reported synthetic yields exceeding 90%. scispace.com Different combinations of intermediates can be used, such as coupling 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine with the boronic acid pinacol ester of (R)-3-(3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone. ciac.jl.cnnewdrugapprovals.org The reaction is typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) or [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, often in the presence of a base such as potassium carbonate or potassium phosphate. google.comciac.jl.cn The avoidance of highly toxic tin reagents makes the Suzuki coupling more environmentally friendly and suitable for industrial synthesis. googleapis.com

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organotin compounds (e.g., organostannanes) numberanalytics.comgoogleapis.comOrganoboron compounds (e.g., boronic acids or esters) google.comscispace.com
Coupling Partner Organic halide or pseudohalide numberanalytics.comgoogleapis.comOrganic halide or pseudohalide google.comciac.jl.cn
Catalyst Example Palladium catalyst googleapis.comTetrakis(triphenylphosphine)palladium(0), PdCl₂(dppf) google.comciac.jl.cn
Base Example Not always requiredPotassium carbonate, Potassium phosphate, Cesium carbonate google.com
Advantages Effective C-C bond formationMilder conditions, high yield (>90%), low toxicity of reagents, fewer impurities googleapis.comscispace.com
Disadvantages Toxicity of tin reagents, difficulty in removing tin byproducts organic-chemistry.orggoogleapis.comCan be sensitive to reaction conditions

Novel Oxazolidinone Derivative Design and Synthesis

The clinical success of linezolid and tedizolid has spurred extensive research into the design and synthesis of novel oxazolidinone derivatives to identify compounds with enhanced potency, a broader antibacterial spectrum, and improved safety profiles. oup.comajrconline.org Medicinal chemistry efforts focus on modifications to the core oxazolidinone structure, particularly the A-, C-, and D-rings, to optimize interactions with the bacterial ribosome. oup.commdpi.com

A key design strategy involves modifying the C-ring, the part of the molecule that links the core oxazolidinone (A-ring) to the outer D-ring (tetrazole in Tedizolid's case). nih.gov Researchers have synthesized novel oxazolidinones with diverse fused heteroaryl C-rings containing both hydrogen-bond donor and acceptor functionalities. nih.gov The hypothesis is that these additional interaction points can facilitate stronger binding to the ribosomal target, leading to superior antibacterial activity. nih.gov For example, a derivative with a benzoxazinone (B8607429) C-ring substructure demonstrated superior activity compared to linezolid against a panel of bacteria. nih.gov

Another innovative approach utilizes modern synthetic methods to rapidly diversify the tedizolid core. nih.gov High-throughput photo- and electrochemical cross-electrophile coupling (XEC) techniques have been applied to install a wide range of alkyl groups onto the core structure. nih.govacs.org This method allows for the creation of novel tedizolid analogs with increased sp³ character, a desirable trait in medicinal chemistry for improving properties like solubility and metabolic stability. nih.gov This technology enables the rapid synthesis of large libraries of molecules for biological screening. nih.gov

Furthermore, building on the established oxazolidinone scaffold, new series of conjugates have been developed. mdpi.com Multistep synthetic routes have been employed to create novel linezolid-based oxazolidinone-sulphonamide and oxazolidinone-amide conjugates. mdpi.com The evaluation of these compounds has shown that specific derivatives exhibit excellent potency against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa. mdpi.com These studies highlight how modifying the C5-side chain with different functional groups can significantly impact antibacterial potency and spectrum. mdpi.com

Derivative ClassSynthetic StrategyStructural ModificationKey Research Finding
Fused Heterocyclic C-Rings Suzuki coupling of a heteroaryl bromide with an oxazolidinone-boronate intermediate nih.govReplacement of the phenyl C-ring with fused heteroaromatic systems (e.g., benzoxazinone) nih.govCompound with a benzoxazinone C-ring showed superior activity compared to linezolid nih.gov
sp³-Rich Tedizolid Analogs Photo- and electrochemical cross-electrophile coupling (XEC) nih.govacs.orgDirect installation of diverse alkyl halide functionalities onto the aromatic core nih.govEnabled rapid synthesis of 32 novel tedizolid analogs for exploring a diverse chemical space nih.gov
Oxazolidinone-Conjugates Multistep synthesis to form sulphonamide or amide linkages mdpi.comConjugation of sulphonamide or amide moieties to the linezolid scaffold mdpi.comSpecific sulphonamide conjugates showed excellent potency (MIC of 1.17 µg/mL) against B. subtilis and P. aeruginosa mdpi.com

Preclinical Antimicrobial Activity and Spectrum of Tedizolid

In Vitro Susceptibility Profiles against Gram-Positive Pathogens

Tedizolid (B1663884) HCl, the hydrochloride salt of tedizolid, demonstrates potent in vitro activity against a wide array of Gram-positive pathogens. Its efficacy is particularly noted against strains that have developed resistance to other antibiotics.

Staphylococcus aureus (Methicillin-Sensitive and -Resistant Strains)

Tedizolid exhibits robust activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Numerous studies have consistently shown that tedizolid is significantly more potent than linezolid (B1675486) against these key pathogens. nih.govcmac-journal.rumdpi.com In global surveillance studies, tedizolid has demonstrated four- to eight-fold greater in vitro activity than linezolid against S. aureus. nih.gov

The minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90) for tedizolid against S. aureus is consistently reported as 0.5 μg/mL, compared to 2 μg/mL for linezolid. nih.govresearchgate.net This enhanced potency holds true for both MSSA and MRSA, with tedizolid MIC90 values of 0.25 μg/mL for both. nih.gov Even in cases of MRSA isolates from skin and soft tissue infections, tedizolid's MIC90 was found to be 0.38 µg/mL, which is 2.6-fold lower than that of linezolid. mdpi.com Furthermore, tedizolid maintains its activity against S. aureus strains that show reduced susceptibility to vancomycin (B549263). fda.gov

Table 1: In Vitro Activity of Tedizolid HCl against Staphylococcus aureus

Organism Antimicrobial Agent MIC50 (μg/mL) MIC90 (μg/mL)
S. aureus (All Isolates) Tedizolid 0.25 0.5
Linezolid 1 2
MRSA Tedizolid 0.25 0.25
Linezolid 1 2
MSSA Tedizolid 0.25 0.25
Linezolid 1 2

Data sourced from multiple international surveillance studies. nih.govresearchgate.net

Streptococcal Species (e.g., S. pyogenes, S. agalactiae, Streptococcus anginosus Group)

Tedizolid has demonstrated potent in vitro activity against various streptococcal species, including Streptococcus pyogenes, Streptococcus agalactiae, and the Streptococcus anginosus group. fda.goveuropa.eufda.gov Against these streptococci, tedizolid is generally two to four times more potent than linezolid.

For S. pyogenes and S. agalactiae, the MIC90 of tedizolid is 0.5 μg/mL. researchgate.netfda.gov Similarly, against the Streptococcus anginosus group, which includes S. anginosus, S. intermedius, and S. constellatus, tedizolid has an MIC90 of 0.25 µg/mL. europa.eu A surveillance program analyzing isolates from 2015 to 2019 confirmed the high activity of tedizolid against these streptococcal groups, with MIC90 values of 0.25 mg/L. nih.gov

Table 2: In Vitro Activity of this compound against Streptococcal Species

Organism Antimicrobial Agent MIC50 (μg/mL) MIC90 (μg/mL)
Streptococcus pyogenes Tedizolid ≤0.12 0.25
Linezolid 0.5 1
Streptococcus agalactiae Tedizolid 0.12 0.25
Linezolid 0.5 1
Streptococcus anginosus group Tedizolid ≤0.12 0.25
Linezolid 0.5 1

Data compiled from large surveillance studies. nih.gov

Enterococcal Species (E. faecalis, E. faecium, Vancomycin-Resistant Strains)

Tedizolid is active against enterococcal species, including vancomycin-susceptible and vancomycin-resistant (VRE) strains of Enterococcus faecalis and Enterococcus faecium. nih.govfrontiersin.org Against E. faecalis, tedizolid has an MIC90 of 0.5 μg/mL, which is four-fold lower than that of linezolid. researchgate.net

Tedizolid has shown consistent activity against various resistant phenotypes of E. faecalis, including those with high-level aminoglycoside resistance and vancomycin resistance, with MIC90 values of 0.25 mg/liter and 0.5 mg/liter, respectively. nih.gov For vancomycin-resistant E. faecium, tedizolid also demonstrates superior potency compared to linezolid. frontiersin.org

Table 3: In Vitro Activity of this compound against Enterococcal Species

Organism Antimicrobial Agent MIC50 (μg/mL) MIC90 (μg/mL)
Enterococcus faecalis Tedizolid 0.25 0.5
Linezolid 1 2
Enterococcus faecium Tedizolid 0.25 0.5
Linezolid 1 2
Vancomycin-Resistant Enterococci (VRE) Tedizolid 0.25 0.5
Linezolid 1 2

Data from in vitro studies and surveillance programs. researchgate.netnih.gov

Activity Against Linezolid-Non-Susceptible and Multidrug-Resistant Strains

A key advantage of tedizolid is its maintained activity against many Gram-positive strains that are non-susceptible to linezolid and other antibiotics.

Role of cfr Gene Carriage

The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene is a significant mechanism of transmissible linezolid resistance. europa.eu This gene encodes an enzyme that methylates the 23S rRNA, reducing the binding affinity of several antibiotic classes. nih.gov Due to a structural modification on its C-5 side chain, tedizolid can retain activity against some Staphylococcus aureus strains that carry the cfr gene, particularly in the absence of other ribosomal mutations. mdpi.comeuropa.eunih.govresearchgate.net While the presence of the cfr gene can increase tedizolid MICs, they often remain lower than those for linezolid. mdpi.com

Susceptibility in the Presence of Ribosomal Mutations (e.g., G2576T, T2504A)

Mutations in the 23S rRNA gene are a common cause of linezolid resistance, with the G2576T mutation being the most frequent. europa.eu Tedizolid generally demonstrates better activity than linezolid against strains with this mutation. nih.gov For linezolid-resistant enterococci with the G2576T mutation, tedizolid MICs are typically 2-3 doubling dilutions lower than linezolid MICs. nih.govnih.gov

Another mutation, T2504A, has also been identified in linezolid-resistant enterococci. nih.govnih.gov In a reported case of an E. faecium isolate with the T2504A mutation, the tedizolid MIC was 32 mg/L, while the linezolid MIC was 64 mg/L, indicating that while susceptibility is reduced, tedizolid remains more potent. nih.govnih.govresearchgate.net

Table 4: Tedizolid Activity against Linezolid-Resistant Strains

Resistance Mechanism Organism Antimicrobial Agent MIC (mg/L)
cfr gene S. aureus Tedizolid Generally lower than linezolid
G2576T mutation Enterococci Tedizolid 2-3 dilutions lower than linezolid
T2504A mutation E. faecium Tedizolid 32
Linezolid 64

Data compiled from studies on resistant isolates. mdpi.comnih.govnih.govresearchgate.net

Activity against Biofilm-Forming Bacteria

This compound has demonstrated varied efficacy against bacteria capable of forming biofilms, a critical factor in persistent and chronic infections. While its activity against established, mature biofilms appears to be limited, preclinical studies indicate a significant role for Tedizolid in the prevention of biofilm formation. nih.govdovepress.com

In studies involving Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Tedizolid has been shown to inhibit the formation of biofilms. nih.gov Although it may be inactive against already embedded S. aureus in a biofilm structure, its ability to prevent the initial stages of biofilm development is a noteworthy attribute. nih.gov Research on Enterococcus faecalis has also highlighted Tedizolid's superior ability to inhibit biofilm formation at sub-inhibitory concentrations (1/4x, 1/8x, and 1/16x the Minimum Inhibitory Concentration [MIC]) compared to other oxazolidinones like linezolid and radezolid (B1680497). nih.govmdpi.com However, when it comes to eradicating established E. faecalis biofilms, Tedizolid appears less effective than radezolid. nih.govasm.org

A murine model of subcutaneous catheter-related biofilm infection demonstrated that Tedizolid was significantly more effective than both linezolid and vancomycin in reducing bacterial densities of both methicillin-susceptible S. aureus (MSSA) and MRSA within the biofilm. asm.org This in vivo finding suggests a more complex interaction in a host environment compared to in vitro models.

The following table summarizes the in vitro activity of Tedizolid against biofilm-forming bacteria:

BacteriumActivity TypeObservation
Staphylococcus aureusBiofilm PreventionEffective in preventing biofilm formation. nih.gov
Staphylococcus aureus (embedded)Biofilm EradicationInactive against mature, embedded biofilms. nih.gov
Enterococcus faecalisBiofilm PreventionMore effective than linezolid and radezolid at sub-MIC concentrations. nih.govmdpi.com
Enterococcus faecalisBiofilm EradicationLess effective than radezolid at eradicating established biofilms. nih.gov
MRSABiofilm EradicationEradicated MRSA biofilms at 2x the MIC in an in vitro model. europa.eu

Bacteriostatic versus Bacteriocidal Activity in Preclinical Models

The classification of this compound as either bacteriostatic or bactericidal is nuanced and appears to be dependent on the specific pathogen and the preclinical model used. In vitro time-kill studies have generally characterized Tedizolid as bacteriostatic against staphylococci and enterococci. europa.eu This means it inhibits the growth and reproduction of these bacteria without directly killing them.

However, against various streptococcal species, Tedizolid has demonstrated bactericidal activity, meaning it actively kills the bacteria. nih.gov In time-kill curve experiments against penicillin-resistant Streptococcus pneumoniae (PRSP), Tedizolid was bacteriostatic at its MIC but exhibited bactericidal effects at higher concentrations. nih.gov

Interestingly, some in vivo preclinical models have suggested a bactericidal effect even against organisms for which it is considered bacteriostatic in vitro. dovepress.comnih.gov For instance, in a murine thigh infection model, Tedizolid was reported to be bactericidal. nih.govunboundmedicine.com This discrepancy between in vitro and in vivo results may be attributed to host immune system interactions or other physiological factors present in a living organism.

The table below outlines the bacteriostatic and bactericidal activity of Tedizolid in preclinical studies:

OrganismIn Vitro ActivityIn Vivo Activity (Murine Models)
Staphylococcus aureus (including MRSA)Bacteriostatic asm.orgeuropa.euBactericidal nih.govunboundmedicine.com
Enterococcus spp.Bacteriostatic europa.euNot extensively reported
Streptococcus spp.Bactericidal nih.govBactericidal nih.gov
Streptococcus pneumoniae (PRSP)Bacteriostatic at MIC, Bactericidal at higher concentrations nih.govBactericidal nih.gov

In Vitro Combinatorial Antimicrobial Activity with Other Agents

The investigation of this compound in combination with other antimicrobial agents has revealed a spectrum of interactions, including synergistic, antagonistic, and indifferent effects. These interactions are crucial for guiding potential combination therapy strategies.

Synergistic Interactions (e.g., Rifampin, Doxycycline)

Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, have been observed between Tedizolid and certain other antimicrobials. A notable example is the combination with Rifampin. In vitro studies on mature S. aureus biofilms have shown that the combination of Tedizolid and Rifampin can significantly disaggregate the biofilm, reduce metabolic activity, and exert bactericidal activity. frontiersin.org Crucially, this combination was also found to prevent the emergence of Rifampin resistance. frontiersin.orgfrontiersin.org

Synergy between Tedizolid and Doxycycline has also been reported against some strains of S. aureus and Staphylococcus epidermidis. nih.govnih.gov In one study, this synergistic activity was observed against 2 out of 10 staphylococcal strains tested. nih.gov

Antagonistic Interactions (e.g., Moxifloxacin)

Antagonistic interactions, where the efficacy of one or both drugs is reduced when administered together, have been documented between Tedizolid and Moxifloxacin (B1663623). nih.govnih.gov In a study evaluating pharmacodynamic interactions against staphylococci, antagonism was observed in 3 out of 10 strains when Tedizolid was combined with Moxifloxacin. nih.gov This suggests that this combination should be approached with caution. The mechanism for this antagonism is not fully elucidated but may relate to the interaction between a bacteriostatic agent (Tedizolid) and a bactericidal agent (Moxifloxacin). asm.org

Indifferent Interactions

The most common outcome of combining Tedizolid with other antimicrobial agents in vitro is an indifferent interaction, where the combined effect is no different from that of the most active single agent. nih.govnih.gov In one study, 80% of the interactions between Tedizolid and other oral antimicrobials were found to be indifferent. nih.gov Indifferent interactions have been noted when Tedizolid was combined with agents such as tigecycline, ciprofloxacin, cefoxitin, and amikacin (B45834) against nontuberculous mycobacteria. dovepress.com Similarly, against staphylococci, interactions with trimethoprim/sulfamethoxazole were consistently indifferent. nih.gov

The following table summarizes the combinatorial activity of Tedizolid with other antimicrobial agents:

Combination AgentInteraction TypeOrganism(s)
RifampinSynergistic frontiersin.orgfrontiersin.orgStaphylococcus aureus (biofilm) frontiersin.org
DoxycyclineSynergistic nih.govnih.govStaphylococcus aureus, Staphylococcus epidermidis nih.gov
MoxifloxacinAntagonistic nih.govnih.govStaphylococcus aureus, Staphylococcus epidermidis nih.gov
Trimethoprim/sulfamethoxazoleIndifferent nih.govStaphylococcus aureus, Staphylococcus epidermidis nih.gov
TigecyclineIndifferent dovepress.comNontuberculous mycobacteria dovepress.com
CiprofloxacinIndifferent dovepress.comNontuberculous mycobacteria dovepress.com
CefoxitinIndifferent dovepress.comNontuberculous mycobacteria dovepress.com
AmikacinIndifferent dovepress.comNontuberculous mycobacteria dovepress.com

Molecular Mechanisms of Antimicrobial Resistance to Tedizolid

Ribosomal RNA Gene Mutations (e.g., 23S rRNA, G2576T, T2504A)

The primary target for oxazolidinones, including tedizolid (B1663884), is the 23S rRNA component of the 50S ribosomal subunit, where they inhibit protein synthesis. nih.govfrontiersin.org Mutations within the central loop of domain V of the 23S rRNA are a well-established mechanism of resistance to this class of antibiotics. oup.comoup.com

The most frequently reported mutation conferring linezolid (B1675486) resistance is the G2576T substitution in the 23S rRNA gene. oup.comnih.gov Bacteria typically possess multiple copies of the 23S rRNA gene, and the level of resistance often correlates with the number of mutated copies. oup.com While tedizolid generally retains greater potency than linezolid against strains with the G2576T mutation, high-level resistance can occur, particularly as the number of mutated alleles increases. oup.com

Another significant mutation is T2504A . oup.comnih.gov A study on linezolid-resistant Enterococcus faecium identified an isolate with the T2504A mutation that exhibited high minimum inhibitory concentrations (MICs) for both linezolid (64 mg/L) and tedizolid (32 mg/L), suggesting this mutation may contribute significantly to tedizolid resistance. nih.govnih.gov Other less common mutations in the 23S rRNA, such as G2447T, have also been observed. oup.com

A study of linezolid-resistant E. faecium and Enterococcus faecalis in Japan identified various resistance mechanisms, including the G2576T and T2504A mutations in the 23S rRNA gene. nih.govnih.govresearchgate.net The presence of these mutations was associated with elevated MICs for both linezolid and tedizolid. nih.govnih.govresearchgate.net

Bacterial Species23S rRNA MutationLinezolid MIC (mg/L)Tedizolid MIC (mg/L)
Enterococcus faeciumT2504A6432

Ribosomal Protein Mutations (e.g., L3, L4)

Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD), which are located near the peptidyl transferase center of the ribosome, can also contribute to oxazolidinone resistance. oup.comnih.govdovepress.com These mutations are generally considered a less common mechanism of resistance compared to 23S rRNA alterations. annlabmed.org

Alterations in L3 and L4 have been associated with linezolid resistance in various bacterial species. oup.comannlabmed.org Tedizolid has been shown to retain activity against many linezolid-resistant strains that harbor mutations in ribosomal proteins L3 or L4. oup.com However, specific mutations can confer cross-resistance. For instance, an in vitro study identified a Gly152Asp mutation in the L3 protein of MRSA that resulted in cross-resistance to both linezolid and tedizolid. nih.gov

In a study of 71 linezolid-resistant E. faecalis isolates, no mutations were detected in the ribosomal proteins L3, L4, or L22, suggesting that in this cohort, other mechanisms were responsible for the observed resistance. dovepress.com Conversely, another study on low-level linezolid-resistant E. faecalis found novel mutations in both L3 and L4 proteins, although their direct impact on MICs was not definitively established. annlabmed.org

Plasmid-Mediated Resistance Mechanisms (e.g., cfr, optrA, fexA, fexB)

The horizontal transfer of resistance genes via plasmids presents a significant challenge for antimicrobial therapy. Several plasmid-mediated genes have been identified that confer resistance to oxazolidinones.

cfr : The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA. oup.comfrontiersin.org This methylation prevents the binding of several classes of antibiotics, including oxazolidinones, phenicols, lincosamides, pleuromutilins, and streptogramin A. nih.gov Tedizolid's structure, particularly its modified A-ring side chain, allows it to be more effective than linezolid against strains carrying the cfr gene. oup.comnih.gov While cfr is a primary mechanism for linezolid resistance, it is generally not sufficient on its own to cause tedizolid resistance. nih.gov However, co-carriage of cfr with other resistance determinants, like optrA, has been observed. dovepress.com

optrA : The optrA gene encodes an ATP-binding cassette (ABC-F) transporter protein that confers resistance to both oxazolidinones (including tedizolid) and phenicols. nih.govfrontiersin.orgmdpi.com This gene has been identified in various Gram-positive bacteria, including Enterococcus species and staphylococci, from both human and animal sources. nih.govdovepress.com The transferability of optrA on plasmids facilitates its spread. mdpi.com Studies have shown that the acquisition of optrA leads to elevated MICs for both linezolid and tedizolid. mdpi.comnih.gov In a collection of linezolid-resistant E. faecalis, all 13 isolates harbored the optrA gene and showed resistance to tedizolid (MICs of 1 mg/L). mdpi.com

fexA and fexB : These genes encode efflux pumps that confer resistance to florfenicol (B1672845) and chloramphenicol. nih.govresearchgate.net They are often found co-located with optrA on plasmids, suggesting that the use of phenicols in veterinary medicine could co-select for oxazolidinone resistance. mdpi.comnih.govmicrobiologyresearch.org The presence of fexA or fexB alongside optrA has been documented in linezolid-resistant enterococci. nih.govmdpi.com

A Japanese study analyzing 25 linezolid-resistant enterococci found that the resistance mechanisms included not only 23S rRNA mutations but also the presence of optrA, fexA, and fexB genes. nih.govnih.govresearchgate.net

Comparative Resistance Profiles with Linezolid

Tedizolid consistently demonstrates greater in vitro potency than linezolid against a broad range of Gram-positive pathogens. oup.comttuhsc.edutandfonline.com The MIC90 (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) for tedizolid is typically 4- to 16-fold lower than that of linezolid. ttuhsc.eduelsevier.es

This enhanced activity extends to many linezolid-resistant strains. oup.comelsevier.es Tedizolid often retains susceptibility against isolates with the cfr gene and those with a low number of G2576T mutations in the 23S rRNA. oup.comelsevier.es However, high-level linezolid resistance, particularly when mediated by multiple mechanisms (e.g., a high copy number of 23S rRNA mutations or the presence of optrA), often leads to elevated tedizolid MICs, sometimes exceeding the susceptibility breakpoint. nih.govelsevier.es

For example, in a study of linezolid-resistant coagulase-negative staphylococci (LR-CNS), the tedizolid MIC90 was 8 mg/l, compared to >256 mg/l for linezolid. elsevier.es While tedizolid was more potent, all the LR-CNS isolates were still classified as resistant to tedizolid based on established breakpoints. elsevier.es Similarly, a study on linezolid-resistant E. faecium found that tedizolid MICs were generally 2-3 doubling dilutions lower than linezolid MICs. nih.govnih.gov

OrganismResistance MechanismLinezolid MIC (mg/L)Tedizolid MIC (mg/L)
Linezolid-resistant Coagulase-Negative Staphylococci (LR-CNS)cfr gene>256>3
Linezolid-resistant Coagulase-Negative Staphylococci (LR-CNS)23S rRNA mutation326
Methicillin-resistant Staphylococcus aureus (MRSA)Wild-type20.5
Enterococcus faecalis (optrA-positive)optrA4-81

In Vitro and Animal Model Studies of Resistance Emergence and Evolution

Laboratory studies involving serial passage of bacteria in the presence of sub-inhibitory concentrations of an antibiotic are used to investigate the potential for resistance development. nih.govresearchgate.net

In vitro studies have shown that it is possible to select for tedizolid resistance in both staphylococci and enterococci, and the resulting mutants often exhibit cross-resistance to linezolid. fda.gov Serial passage experiments with S. aureus have led to the selection of mutants with mutations in 23S rRNA and, in some cases, the ribosomal protein L3 (rplC gene), resulting in modestly elevated tedizolid MICs. nih.govresearchgate.net One study reported the novel finding of a mutation in the rpoB gene, which encodes the β-subunit of RNA polymerase, being implicated in tedizolid resistance in MRSA after serial passage. nih.gov

The evolution of resistance can be strain-specific. An in vitro study inducing linezolid resistance in different MRSA clinical isolates found that while the G2576T mutation was common, the distribution of other mutations (e.g., A2451T, T2504A) showed significant heterogeneity among the strains. researchgate.net

Animal models, such as the neutropenic mouse thigh infection model, are crucial for understanding the in vivo efficacy and the pharmacokinetic/pharmacodynamic (PK/PD) parameters that predict therapeutic success and suppress resistance. fda.gov For tedizolid, the ratio of the unbound drug area under the concentration-time curve to the MIC (fAUC/MIC) is the key PK/PD driver of efficacy. fda.gov Studies in these models have shown that tedizolid can be bactericidal in vivo. nih.gov While clinical efficacy against resistant strains needs further establishment, initial animal model studies suggest that the selection of resistant mutants is a possibility, emphasizing the importance of appropriate use to preserve the drug's longevity. oup.com

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of Tedizolid

Absorption and Distribution in Non-Human Biological Systems

Tedizolid (B1663884) demonstrates effective absorption and distribution in various animal models, which is crucial for its therapeutic efficacy at different infection sites.

Tissue Penetration

Studies in animal models have shown that tedizolid penetrates well into various tissues. In a study involving both animals and humans, tedizolid showed high penetration into plasma, interstitial fluid, muscle, and adipose tissue. dovepress.com Specifically, in healthy adult subjects, tedizolid penetrated the interstitial space fluid of adipose and skeletal muscle tissue, with exposure levels similar to the free drug exposure in plasma. hres.ca

Further investigations into lung tissue penetration revealed significant concentrations in the epithelial lining fluid and alveolar macrophages. dovepress.com In a study with healthy adults, the penetration ratios into epithelial lining fluid and alveolar macrophages were approximately 40-fold and 20-fold, respectively, indicating high concentrations at these sites. dovepress.com In a neutropenic mouse thigh infection model, tedizolid's activity against S. aureus was enhanced in the presence of granulocytes. fda.gov

Protein Binding Characteristics

The binding of tedizolid to plasma proteins has been evaluated across different species. In vitro studies have shown that tedizolid's plasma protein binding is 97.7% in rats, 92.6% in mice, and 78% in dogs. dovepress.com In human plasma, the protein binding ranges from 70% to 90%. hres.caoup.comeuropa.eu This binding is primarily to albumin and appears to be independent of the drug concentration. fda.gov

SpeciesPlasma Protein Binding (%)Reference
Rat97.7 dovepress.com
Mouse92.6 dovepress.com
Dog78 dovepress.com
Human70-90 hres.caoup.comeuropa.eu

Metabolism and Excretion Pathways

The metabolism of tedizolid primarily involves its conversion from the prodrug, tedizolid phosphate (B84403), to its active form, tedizolid, followed by further metabolism into inactive conjugates for excretion.

Prodrug Conversion to Active Moiety by Phosphatases

Tedizolid is administered as a prodrug, tedizolid phosphate, which is rapidly converted to the microbiologically active moiety, tedizolid, by nonspecific phosphatases in the body. oup.comresearchgate.netnih.govnih.gov This conversion is efficient, leading to negligible systemic exposure to the prodrug itself. hres.cafda.gov Following administration, tedizolid is the only measurable metabolite in the plasma. researchgate.netnih.gov

Formation of Inactive Metabolites

The primary pathway for the elimination of tedizolid is through its metabolism into an inactive sulphate conjugate. researchgate.netnih.gov This sulfation process is the main route of metabolism, and the resulting tedizolid sulfate (B86663) is the major metabolite excreted from the body. researchgate.netnih.gov This inactive sulfate conjugate is primarily eliminated via the liver. oup.com

Role of Cytochrome P450 Enzymes

In vitro studies using rat, dog, monkey, and human liver microsomes have demonstrated that tedizolid is stable, indicating that Phase 1 hepatic oxidative metabolism via cytochrome P450 (CYP450) enzymes is not a significant elimination pathway. hres.ca Tedizolid does not induce or inhibit CYP450 isoenzymes, suggesting a low potential for drug-drug interactions mediated by this system. oup.comnih.gov

Pharmacokinetic Linearity

Tedizolid exhibits linear pharmacokinetics concerning dose and time. europa.eueuropa.eu Following both single and multiple doses, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of tedizolid show a dose-proportional increase. This has been observed for single oral doses ranging from 200 mg to 1200 mg and for intravenous doses between 100 mg and 400 mg. europa.eueuropa.eudovepress.comeuropa.eu

Steady-state concentrations of tedizolid are typically reached within about three days of once-daily administration. europa.eueuropa.eueuropa.eufda.gov This is accompanied by a modest drug accumulation of approximately 30%. europa.eueuropa.eueuropa.eufda.gov Pharmacokinetic studies in healthy adults have established a two-compartment model for tedizolid, which includes sigmoidal absorption, absolute bioavailability, and linear elimination. dovepress.com

Table 1: Mean (Standard Deviation) Tedizolid Pharmacokinetic Parameters in Healthy Adults

Administration RouteDoseCmax (μg/mL)AUC (μg·h/mL)
Oral (single dose)200 mg2.2 (0.6)25.6 (8.5)
Intravenous (single dose)200 mg3.0 (0.7)29.2 (6.2)

Data derived from studies on healthy volunteers following administration of tedizolid phosphate. europa.eueuropa.eu

Pharmacodynamic Target Determination in Animal Infection Models

Animal infection models, particularly murine thigh and lung infection models, have been instrumental in defining the pharmacodynamic (PD) targets for tedizolid. europa.eueuropa.eu These models have consistently identified the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) as the key parameter correlating with efficacy. europa.eueuropa.eunih.govnih.govdovepress.comnih.govttuhsc.edu

Area Under the Curve to Minimum Inhibitory Concentration (AUC/MIC) Ratio

Dose fractionation studies in murine models of acute bacterial skin and skin structure infections (ABSSSI) have confirmed that the fAUC/MIC ratio is the most predictive PK/PD index for tedizolid's efficacy against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.govdovepress.comttuhsc.edu This finding holds true for other Gram-positive pathogens as well. nih.gov The fAUC/MIC ratio has been shown to be more strongly correlated with treatment efficacy than other parameters like the ratio of peak concentration to MIC (fCmax/MIC) or the percentage of time the drug concentration remains above the MIC (fT>MIC). dovepress.comttuhsc.edu

Bacteriostasis and Bacterial Kill Targets in Murine Models

In neutropenic murine thigh infection models, specific fAUC/MIC targets have been established for achieving bacteriostasis (halting bacterial growth) and a 1-log reduction in bacterial load. For S. aureus, an fAUC/MIC ratio of approximately 50 was required for bacteriostasis in neutropenic mice. nih.govnih.govfda.gov In a murine pneumonia model with MRSA and MSSA, the fAUC/MIC target for stasis was found to be around 20. nih.govnih.govnih.gov

For a 1-log kill, the required fAUC/MIC ratio was higher. In the thigh infection model, a ratio of 105.9 was associated with a 1-log reduction. nih.gov In the pneumonia model, the 1-log kill target was approximately 34.6 to 46.1. nih.govnih.gov These studies highlight that the required exposure for a bactericidal effect is greater than that for bacteriostasis.

Influence of Host Physiological Factors on PK/PD in Animal Models

The physiological state of the host, particularly the immune status, has a significant impact on the in vivo activity of tedizolid.

Impact of Granulocyte Presence on Antibacterial Activity

The presence of granulocytes, a type of white blood cell, significantly enhances the antibacterial effect of tedizolid. nih.govnih.govfda.govoup.comnih.govasm.orgnih.gov In murine thigh infection models, the efficacy of tedizolid against S. aureus was markedly reduced in the absence of granulocytes. europa.eueuropa.eufda.govasm.org The dose-response was over 25-fold greater in immunocompetent mice compared to neutropenic models. nih.govthe-hospitalist.org This suggests a synergistic interaction between tedizolid and the host's innate immune system. The mechanism for this is not fully understood but may be related to the accumulation of tedizolid within phagocytic cells like granulocytes and macrophages at concentrations much higher than in plasma. oup.com

Consideration of Immunocompromised States in Animal Models

The profound difference in tedizolid's activity between immunocompetent and neutropenic animal models has significant implications. In immunocompetent mice, a human-equivalent dose of less than 200 mg/day was sufficient to achieve bacteriostasis. dovepress.comttuhsc.eduasm.org In stark contrast, in neutropenic mice, a much higher human-equivalent dose of approximately 2,000-2,300 mg/day was required to achieve the same effect. dovepress.comttuhsc.eduoup.comasm.org

The fAUC/MIC ratio required for bacteriostasis in neutropenic mice was found to be at least 16 times higher than in immunocompetent animals. europa.eueuropa.eu For example, in a neutropenic mouse thigh infection model, an fAUC/MIC ratio of about 50 was needed for stasis, while in a non-neutropenic model, a target fAUC/MIC ratio of 3 was identified. nih.govfda.gov These findings underscore the critical role of a functional immune system in maximizing the therapeutic effect of tedizolid and have led to cautionary recommendations regarding its use in severely immunocompromised or neutropenic patients. europa.eunih.govnih.govnih.govresearchgate.net

Table 2: Tedizolid fAUC/MIC Targets for Bacteriostasis in Murine Models

Murine ModelImmune StatusInfection SitePathogenfAUC/MIC Target for Stasis
Thigh InfectionNeutropenicThighS. aureus~50
PneumoniaNeutropenicLungS. aureus (MRSA/MSSA)~20
Thigh InfectionImmunocompetentThighS. aureus~3

Data compiled from various preclinical studies. nih.govnih.govnih.govfda.govnih.gov

Molecular Interactions and Biological Implications of Tedizolid

Monoamine Oxidase (MAO) Inhibition Profile

Tedizolid (B1663884) has been evaluated for its potential to inhibit monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. nih.gov The two primary isoforms, MAO-A and MAO-B, are responsible for the breakdown of key signaling molecules such as serotonin (B10506), norepinephrine, and dopamine. oup.com Inhibition of these enzymes can lead to an accumulation of these neurotransmitters, potentially causing significant physiological effects.

In Vitro MAO-A and MAO-B Inhibition

In vitro studies have demonstrated that tedizolid is a reversible inhibitor of both human MAO-A and MAO-B. nih.govnih.gov In these assays, tedizolid exhibited a 50% inhibitory concentration (IC₅₀) of 8.7 μM for MAO-A and 5.7 μM for MAO-B. nih.govnih.gov For comparison, the related oxazolidinone, linezolid (B1675486), showed IC₅₀ values of 46.0 μM for MAO-A and 2.1 μM for MAO-B. nih.govnih.gov These findings indicate that while tedizolid is a more potent inhibitor of MAO-A than linezolid, it is a weaker inhibitor of MAO-B. nih.gov It is important to note that the prodrug, tedizolid phosphate (B84403), does not inhibit MAO activity. oup.com

In Vitro Inhibition of Human MAO-A and MAO-B
CompoundMAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Reference
Tedizolid8.75.7 nih.govnih.gov
Linezolid46.02.1 nih.govnih.gov

Preclinical Animal Model Assessments of Serotonergic Activity

To understand the in vivo relevance of MAO inhibition, preclinical studies have been conducted in animal models. The mouse head-twitch model is a recognized method for assessing central serotonergic activity. nih.gov In this model, tedizolid phosphate, even at doses up to 30 times the human equivalent therapeutic exposure, did not lead to an increase in head-twitch behavior compared to the vehicle control. oup.comeuropa.eu In contrast, linezolid, at a dose equivalent to human therapeutic exposure, caused a significant increase in head-twitch frequency, similar to the effects observed with the positive controls fluoxetine (B1211875) (a selective serotonin reuptake inhibitor) and moclobemide (B1677376) (a reversible MAO-A inhibitor). nih.govoup.comoup.com These results suggest that tedizolid has a lower potential to cause serotonin-related adverse effects compared to linezolid. nih.govoup.com

Preclinical Animal Model Assessments of Pressor Response to Sympathomimetics (e.g., Tyramine (B21549), Pseudoephedrine)

The inhibition of MAO-A in the gastrointestinal tract can reduce the metabolism of dietary amines like tyramine, leading to a hypertensive crisis, also known as the "cheese effect". nih.gov Preclinical studies in rats were conducted to evaluate the potential of tedizolid to enhance the pressor (blood pressure-increasing) response to sympathomimetic agents. In a tyramine challenge study in rats, pretreatment with tedizolid phosphate at doses up to 150 mg/kg did not result in a significant effect on mean arterial pressure. oup.comoup.com In contrast, pretreatment with linezolid (50 mg/kg) did potentiate the pressor response to tyramine. oup.comoup.com Similarly, in a human study, co-administration of tedizolid phosphate did not significantly alter the pressor effects of pseudoephedrine. nih.govnih.govmdpi.com

Mitochondrial Protein Synthesis Inhibition at the Cellular Level

Oxazolidinones can interfere with mitochondrial protein synthesis (MPS) due to the structural similarities between bacterial and mitochondrial ribosomes. asm.orgcore.ac.uk This inhibition is a potential mechanism for certain adverse effects associated with this drug class. drugbank.com

In vitro studies using isolated rat heart mitochondria have shown that tedizolid is a more potent inhibitor of MPS than linezolid. asm.orgcore.ac.uk The average IC₅₀ for MPS was 0.31 μM for tedizolid, compared to 6.4 μM for linezolid. asm.orgcore.ac.uk This suggests that on a molar basis, tedizolid has a greater intrinsic ability to inhibit mitochondrial protein production. asm.org However, cell fractionation studies in murine macrophages did not show a stable association of tedizolid with eukaryotic mitochondria. asm.org

Interaction with Drug Transporters (e.g., Breast Cancer Resistance Protein, BCRP)

Tedizolid has been investigated for its potential to interact with various drug transporters, which can influence the absorption, distribution, and elimination of other drugs. In vitro studies have shown that orally administered tedizolid can inhibit the Breast Cancer Resistance Protein (BCRP), an efflux transporter found in the intestine and other tissues. pdr.neteuropa.eu

In a clinical study, co-administration of tedizolid phosphate with rosuvastatin, a known BCRP substrate, resulted in an approximate 70% increase in the area under the curve (AUC) and a 55% increase in the maximum concentration (Cmax) of rosuvastatin. europa.eu This indicates a clinically relevant interaction with BCRP at the intestinal level. europa.eu

In vitro testing of tedizolid against other important drug transporters, including P-glycoprotein (P-gp), organic anion transporters (OAT1, OAT3), organic cation transporters (OCT1, OCT2), and organic anion transporting polypeptides (OATP1B1, OATP1B3), did not reveal any clinically relevant inhibitory effects. pdr.neteuropa.eurxlist.com

Cytochrome P450 Enzyme Modulation (Inhibition and Induction)

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of drugs and other xenobiotics. mdpi.commdpi.com Modulation of these enzymes, either through inhibition or induction, can lead to significant drug-drug interactions. mdpi.comevotec.com

In vitro studies using human liver microsomes have indicated that neither tedizolid nor its prodrug, tedizolid phosphate, are significant inhibitors or inducers of major CYP isoenzymes. oup.comeuropa.eu A clinical drug interaction study was conducted to assess the effect of tedizolid on CYP3A4, a key enzyme in drug metabolism. In this study, co-administration of tedizolid phosphate with midazolam, a sensitive CYP3A4 substrate, did not result in any clinically meaningful changes in the pharmacokinetics of midazolam. europa.eu This confirms the low potential of tedizolid to cause CYP-mediated drug interactions. europa.eu

Advanced Research Methodologies for Tedizolid Analysis

Chromatographic Techniques for Quantitative Analysis in Biological Matrices (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Tedizolid (B1663884) in various biological matrices. longdom.orgmdpi.comoup.com Methods have been developed and validated to measure Tedizolid in human plasma, serum, saline, and mouse plasma. longdom.org One such method utilizes a reverse-phase column with a UV detector set at 251 nm. longdom.orgmdpi.com The mobile phase typically consists of a mixture of sodium acetate, deionized water, and acetonitrile, with a common flow rate of 1.0 ml/min. longdom.org To ensure accuracy, an internal standard, such as 4-nitroaniline, is often employed. longdom.org These HPLC methods demonstrate linearity over specific concentration ranges, for instance, 0.2 to 5 μg/ml, with acceptable accuracy and precision. longdom.org

For enhanced sensitivity and selectivity, especially in complex biological samples, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. fda.govjst.go.jpnih.gov Validated LC-MS/MS assays are available for the quantification of both Tedizolid and its prodrug, Tedizolid phosphate (B84403), in plasma, urine, and feces. fda.gov These methods are essential for pharmacokinetic studies, allowing for precise measurement of drug concentrations over time. nih.govjptcp.com For example, a UPLC-MS/MS method has been developed for the rapid analysis of Tedizolid in rat plasma, showcasing the high sensitivity of this technique. researchgate.net

Table 1: HPLC Method Parameters for Tedizolid Analysis

ParameterConditionReference
ColumnReverse phase C18 (250 x 4.6 mm, 5 μm) oup.com
Mobile PhasePhosphate buffer (50 mM, pH 6.5):acetonitrile (70:30, %v/v) oup.com
Flow Rate1.0 mL/min longdom.orgoup.com
DetectionUV at 251 nm or 300 nm longdom.orgoup.com
Internal Standard4-nitroaniline longdom.org
Linearity Range0.2 to 5 μg/ml longdom.org

Spectroscopic Methods (e.g., Spectrofluorimetry, FTIR, DSC)

Spectroscopic techniques provide valuable information about the physicochemical properties of Tedizolid.

Spectrofluorimetry has been utilized to develop a highly sensitive and selective method for the determination of Tedizolid phosphate. ekb.egscinito.ai This method is based on the native fluorescence of the compound in an aqueous solution. ekb.egscinito.ai The maximum fluorescence intensity is measured at an emission wavelength of 408 nm after excitation at 298 nm. ekb.egscinito.ai This technique has demonstrated a linear relationship with concentration in the range of 2-30 ng/mL, with a limit of detection of 0.13 ng/mL and a limit of quantification of 0.44 ng/mL. ekb.eg It has been successfully applied to determine the drug in pharmaceutical dosage forms and human plasma. ekb.eg

Fourier Transform Infrared (FTIR) spectroscopy is employed to confirm the molecular structure of Tedizolid and to investigate potential interactions with excipients in formulations. fabad.org.trmdpi.com The FTIR spectrum of Tedizolid shows characteristic peaks corresponding to its functional groups. fabad.org.tr For instance, in a study of Tedizolid nanocrystals, FTIR confirmed that the basic molecular structure of the drug was not altered during the nanocrystallization process. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the crystallinity and thermal behavior of Tedizolid. nih.gov The DSC thermogram of crystalline Tedizolid shows a sharp endothermic peak corresponding to its melting point, which is around 205.6 °C. nih.gov This technique is particularly useful in formulation studies, for example, to confirm the reduced crystallinity of Tedizolid in nanocrystal formulations, which can impact its solubility and dissolution rate. nih.gov

Table 2: Spectroscopic Analysis Parameters for Tedizolid Phosphate

TechniqueParameterValueReference
SpectrofluorimetryExcitation Wavelength298 nm ekb.egscinito.ai
Emission Wavelength408 nm ekb.egscinito.ai
FTIRCharacteristic PeaksAnalysis confirms functional groups fabad.org.tr
DSCMelting Point~205.6 °C nih.gov

X-ray Diffraction (XRD) for Crystallinity and Structural Confirmation

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline nature of Tedizolid and its phosphate salt. nih.govpatsnap.com The powder X-ray diffraction (PXRD) pattern of crystalline Tedizolid exhibits sharp Bragg peaks at specific 2-theta angles, confirming its crystalline structure. nih.gov For example, characteristic peaks for a crystalline form of Tedizolid have been observed at 10.0°, 12.4°, 14.4°, 16.9°, and 19.6° 2θ. nih.gov Different crystalline forms, or polymorphs, of Tedizolid phosphate have also been identified using XRD, with distinct characteristic peaks. google.comgoogle.com This technique is crucial for solid-state characterization, as the crystalline form of a drug can influence its stability, solubility, and bioavailability. nih.gov XRD is also used to assess changes in crystallinity in different formulations, such as nanocrystals, where a reduction in crystallinity can be observed. mdpi.comnih.gov

Table 3: Characteristic XRD Peaks for a Crystalline Form of Tedizolid

2θ Angle (°)Reference
10.0 nih.gov
12.4 nih.gov
14.4 nih.gov
16.9 nih.gov
19.6 nih.gov

Capillary Electrokinetic Chromatography for Enantioseparation

Tedizolid possesses a single chiral center, making the separation of its enantiomers important for ensuring the purity of the active (R)-enantiomer. Capillary Electrokinetic Chromatography (cEKC) has emerged as a successful technique for the enantioseparation of Tedizolid. researchgate.netmdpi.com Since Tedizolid enantiomers are neutral, charged cyclodextrins (CDs) are used as chiral selectors to facilitate their separation. researchgate.netresearchgate.net Anionic CD derivatives, such as heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD), have been shown to be effective chiral selectors. mdpi.com The separation is typically achieved in a formic or phosphate buffer at a specific pH, often with the addition of an organic modifier like acetonitrile. researchgate.netmdpi.com This method allows for the baseline resolution of the Tedizolid enantiomers within a reasonable analysis time. researchgate.net

Molecular Modeling and Computational Chemistry Approaches for SAR and Binding Predictions

Molecular modeling and computational chemistry are powerful tools used to understand the structure-activity relationships (SAR) of Tedizolid and to predict its binding to its biological target, the bacterial ribosome. researchgate.netresearchgate.netnih.gov These approaches have been used to compare the binding of Tedizolid to that of other oxazolidinones, such as linezolid (B1675486). oup.com X-ray crystallographic structures have shown that Tedizolid binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. oup.com Molecular models suggest that the D-ring of Tedizolid may form additional interactions with the ribosome, which could account for its greater potency compared to linezolid. oup.com Computational methods, such as molecular dynamics (MD) simulations, can also be used to study the interactions between Tedizolid and chiral selectors like cyclodextrins, providing insights into the mechanism of enantioseparation observed in techniques like cEKC. researchgate.net

Future Research Directions and Unexplored Preclinical Avenues for Tedizolid

Elucidation of Novel and Emerging Resistance Mechanisms

While tedizolid (B1663884) demonstrates potent activity against many linezolid-resistant strains, particularly those harboring the cfr gene, the emergence of resistance remains a crucial area for future investigation. mdpi.comnih.gov The primary mechanisms of resistance to oxazolidinones involve mutations in the V domain of the 23S ribosomal RNA (rRNA) and the acquisition of transferable resistance genes like cfr, optrA, and poxtA. mdpi.comfrontiersin.org The cfr gene encodes a methyltransferase that modifies the A2503 position in the 23S rRNA, conferring resistance to a range of antimicrobials. mdpi.comfrontiersin.org The optrA gene, an ATP-binding cassette (ABC)-F protein, provides resistance to oxazolidinones, including tedizolid, through ribosomal protection. mdpi.comfrontiersin.org

Recent studies have begun to uncover novel resistance pathways. For instance, a T2504A mutation in the 23S rRNA of an E. faecium isolate was associated with high-level resistance to both linezolid (B1675486) and tedizolid. nih.gov Additionally, an in vitro study identified a single nucleotide variant (A1345G) in the rpoB gene, which encodes the β-subunit of RNA polymerase, in a methicillin-resistant Staphylococcus aureus (MRSA) mutant with reduced susceptibility to tedizolid. nih.govbiorxiv.org This finding suggests a potential indirect resistance mechanism possibly involving alterations in transcriptional regulation. nih.govbiorxiv.org

Furthermore, mutations in ribosomal proteins L3 and L4 (encoded by rplC and rplD, respectively) have been implicated in oxazolidinone resistance. tandfonline.com In-vitro resistance development models have successfully induced mutations in the rplC gene in S. aureus when exposed to tedizolid. tandfonline.com

Future research should focus on:

Comprehensive surveillance: Continued monitoring of clinical isolates to identify new mutations in 23S rRNA and ribosomal proteins that confer tedizolid resistance.

Functional characterization: In-depth studies to understand the precise molecular mechanisms by which novel mutations, such as those in rpoB, lead to reduced susceptibility.

Plasmid-mediated resistance: Investigating the prevalence and transferability of genes like optrA among different bacterial species and their impact on tedizolid efficacy. frontiersin.orgelsevier.es

Phenotypic correlations: Linking specific resistance genotypes to phenotypic profiles to better predict treatment outcomes. elsevier.es

Optimization of Combinatorial Therapies for Resistance Suppression

Combining tedizolid with other antimicrobial agents presents a promising strategy to enhance efficacy and suppress the emergence of resistance. In vitro studies have explored the interactions of tedizolid with various antibiotics against staphylococcal isolates. While many combinations show indifferent effects, some have demonstrated synergistic or antagonistic interactions. nih.goveuropa.eu

Key Findings from Combination Studies:

CombinationOrganism(s)InteractionKey Findings & Citations
Tedizolid + Rifampicin (B610482)S. aureus, S. epidermidisSynergy/IndifferenceSynergistic against some strains, with the potential to prevent rifampicin resistance. nih.govseq.esnih.gov
Tedizolid + DoxycyclineS. aureus, S. epidermidisSynergy/IndifferenceSynergistic against a subset of strains. nih.gov
Tedizolid + Moxifloxacin (B1663623)S. aureus, S. epidermidisAntagonism/IndifferenceAntagonism was observed in some strains, suggesting this combination should be approached with caution. nih.govoup.com
Tedizolid + CefoxitinM. fortuitumSynergyDemonstrated synergistic effects against all tested isolates. dovepress.comresearchgate.net
Tedizolid + ImipenemM. abscessusModerate SynergyShowed a moderate synergistic effect in some studies. researchgate.net
Tedizolid + ClarithromycinM. abscessus complexSynergy (transient)Synergistic response was observed in some isolates but was not sustained. dovepress.comresearchgate.net

Data sourced from multiple studies. nih.govseq.esnih.govoup.comdovepress.comresearchgate.net

Future research in this area should aim to:

Expand the scope of combinations: Investigate tedizolid in combination with a broader range of antibiotics against a wider variety of pathogens.

Utilize advanced models: Employ in vitro and in vivo models that more closely mimic clinical infection scenarios, such as biofilm models and animal infection models, to evaluate the efficacy of combination therapies. mdpi.com

Focus on resistance prevention: Design studies specifically to assess the ability of combination therapies to prevent the emergence of tedizolid-resistant mutants. nih.gov

Explore novel adjuvants: Investigate the potential of non-antibiotic compounds to enhance the activity of tedizolid and overcome resistance.

Investigation of Anti-Biofilm Efficacy in Complex In Vitro and Animal Models

Biofilm-associated infections pose a significant therapeutic challenge due to the inherent resistance of biofilm-embedded bacteria to antimicrobial agents. Research into the anti-biofilm activity of tedizolid is ongoing, with some studies suggesting it may inhibit biofilm formation at concentrations below its minimum inhibitory concentration (MIC). researchgate.net However, its effectiveness against mature, established biofilms is less clear. researchgate.net

In vitro studies have shown that tedizolid can reduce S. aureus biofilm formation. nih.gov Furthermore, in a murine subcutaneous catheter-related biofilm infection model, tedizolid demonstrated superior efficacy in reducing both methicillin-susceptible S. aureus (MSSA) and MRSA densities compared to linezolid and vancomycin (B549263). nih.gov Notably, even a short course of tedizolid therapy was effective against MSSA in this model, with no significant relapse observed after treatment cessation. nih.gov

The combination of tedizolid with rifampicin has shown promise in combating S. aureus biofilms. In an in vitro model of mature S. aureus biofilm, this combination not only disaggregated the biofilm but also completely prevented the emergence of rifampicin resistance. nih.gov

Future research should focus on:

Complex biofilm models: Utilizing more sophisticated in vitro models that mimic the polymicrobial and host-component nature of clinical biofilms.

In vivo biofilm models: Expanding the use of animal models of biofilm-associated infections, such as prosthetic joint infections and catheter-related infections, to evaluate the efficacy of tedizolid alone and in combination. nih.gov

Mechanism of action in biofilms: Investigating the specific mechanisms by which tedizolid affects biofilm formation, maturation, and dispersal.

Combination strategies for biofilms: Systematically evaluating the synergistic effects of tedizolid with other anti-biofilm agents, including other antibiotics and non-antibiotic compounds.

Exploration of Tedizolid Activity in Diverse Non-Human Infection Models

Preclinical animal models are essential for evaluating the in vivo efficacy of antibiotics and for informing clinical trial design. Tedizolid has been investigated in various non-human infection models, demonstrating its potential for treating a range of infections.

Tedizolid Efficacy in Preclinical Infection Models:

Infection ModelPathogenKey Findings & Citations
Osteomyelitis MRSA, MRSETedizolid, both alone and in combination with rifampin, was effective in rat models of foreign body-associated osteomyelitis. nih.govnih.gov In an immunocompetent mouse model of MRSA osteomyelitis, the fAUC24/MIC was the best predictor of efficacy. oup.com
Pneumonia S. pneumoniae (penicillin-susceptible and -resistant), MRSAIn a murine pneumonia model with penicillin-susceptible S. pneumoniae, tedizolid was approximately three times more potent than linezolid. nih.govnih.gov It also demonstrated efficacy in a rabbit model of MRSA necrotizing pneumonia, where it suppressed the production of key staphylococcal toxins. asm.org In a murine model of hematogenous pulmonary infection caused by MRSA, tedizolid showed both antimicrobial and immunomodulatory effects. nih.gov
Tuberculosis M. tuberculosisIn vitro studies and hollow fiber system models have shown that tedizolid has potent activity against both drug-susceptible and drug-resistant M. tuberculosis, including non-replicating persisters. mdpi.comoup.comnih.gov Combination studies with moxifloxacin and faropenem (B194159) have shown promise.
Subcutaneous Catheter-Related Biofilm Infection MSSA, MRSATedizolid was significantly more effective than linezolid and vancomycin in a murine model. nih.gov

Data compiled from multiple preclinical studies. nih.govnih.govnih.govoup.comnih.govnih.govasm.orgnih.govmdpi.comoup.comnih.gov

Future research in this area should include:

Expansion of models: Evaluating tedizolid in a wider array of animal models that represent different types of infections and patient populations (e.g., immunocompromised hosts). oup.com

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Further refining PK/PD parameters in different infection models to optimize dosing strategies for various indications. oup.comoup.com

Head-to-head comparisons: Conducting more comparative studies of tedizolid against other standard-of-care antibiotics in relevant animal models. nih.govnih.gov

Long-term efficacy: Investigating the long-term outcomes of tedizolid treatment in chronic infection models, including relapse rates and the development of resistance.

Development of Next-Generation Oxazolidinones Based on Tedizolid's Enhanced SAR

The chemical structure of tedizolid confers several advantages over the first-generation oxazolidinone, linezolid. dovepress.com Tedizolid's structure includes a D-ring, which is thought to provide additional hydrogen bonding and stronger binding to the ribosomal target site. oup.com This enhanced structure-activity relationship (SAR) contributes to its greater potency against a broad range of Gram-positive pathogens, including some linezolid-resistant strains. nih.govoup.com The hydroxymethyl group in the lateral chain of tedizolid is also believed to be responsible for its activity against certain bacterial strains carrying the cfr gene. dovepress.com

Structural Features of Tedizolid Contributing to Enhanced Activity:

Structural FeatureCorresponding Ring (if applicable)Implication for ActivityCitation
Oxazolidinone ringRing ACore structure for antibacterial activity. researchgate.net
Aryl groupRing BCentral scaffold. researchgate.net
Meta-fluorine and para-oriented electron-withdrawing or unsaturated ringRing CEnhances potency. researchgate.net
Para-oriented ring structure (D-ring)Ring DProvides additional sites for hydrogen bonding, leading to stronger target binding. oup.comresearchgate.net
Hydroxymethyl group in the lateral chain-Contributes to activity against some cfr-positive strains. dovepress.com

Information based on structural analysis and SAR studies. dovepress.comoup.comresearchgate.net

Future research efforts should focus on:

Rational drug design: Utilizing the SAR of tedizolid as a scaffold to design and synthesize novel oxazolidinone derivatives with even greater potency, broader spectrum of activity, and an improved resistance profile.

Targeting resistant strains: Designing new compounds that can overcome emerging resistance mechanisms, such as mutations in ribosomal proteins and the optrA gene.

Improving PK/PD properties: Modifying the chemical structure to enhance pharmacokinetic properties, such as tissue penetration and half-life, to further optimize dosing and efficacy.

Computational modeling: Employing computational approaches to predict the binding affinity and activity of new oxazolidinone analogues, thereby accelerating the drug discovery process.

Deeper Understanding of Host-Pathogen-Drug Interactions in Preclinical Systems

Beyond its direct antimicrobial effects, tedizolid may also exert immunomodulatory effects that could influence the outcome of an infection. In a murine model of hematogenous pulmonary infection with MRSA, both tedizolid and linezolid were found to significantly decrease the plasma concentrations of inflammatory cytokines such as TNF-α, IL-6, and MIP-2, independent of the bacterial load in the lungs. nih.govfrontiersin.org This suggests that tedizolid may help to mitigate the excessive inflammatory response that can contribute to tissue damage during severe infections.

Furthermore, in a rabbit model of MRSA necrotizing pneumonia, tedizolid treatment was associated with the suppression of key S. aureus toxins, including alpha-toxin and Panton-Valentine leukocidin (PVL). asm.org The ability to inhibit toxin production is a desirable attribute for an antibiotic, as these toxins can play a major role in the pathogenesis of severe staphylococcal infections. tandfonline.com

The presence of host immune cells, such as granulocytes, has also been shown to significantly augment the antibacterial effect of tedizolid. oup.com

Future research in this area should aim to:

Elucidate immunomodulatory mechanisms: Investigate the specific molecular pathways through which tedizolid modulates the host immune response.

Assess impact on toxin production: Broaden the investigation of tedizolid's effects on the production of a wider range of bacterial virulence factors.

Host cell interactions: Study the intracellular activity of tedizolid and its interactions with host cells, such as phagocytes, to better understand its efficacy in treating intracellular infections.

In vivo imaging: Utilize advanced imaging techniques in animal models to visualize the interplay between the host, pathogen, and drug at the site of infection in real-time.

Q & A

Q. Q1. What experimental methodologies are recommended to evaluate Tedizolid HCl’s in vitro efficacy against methicillin-resistant Staphylococcus aureus (MRSA)?

Answer: To assess Tedizolid’s in vitro efficacy, use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against MRSA isolates. Include comparator agents like linezolid to contextualize potency differences . For robust statistical analysis, calculate geometric mean MICs and use nonparametric tests (e.g., Mann-Whitney U) to compare susceptibility distributions across bacterial populations. Ensure strain diversity by including clinical isolates from varied geographic regions and resistance profiles .

Advanced Research Question

Q. Q2. How can researchers investigate the genetic mechanisms underlying reduced Tedizolid susceptibility in S. aureus?

Answer: Employ whole-genome sequencing (WGS) to identify mutations in 23S rRNA (e.g., G2576T) or ribosomal proteins (e.g., rplC, rplD). Use serial passage experiments under subinhibitory Tedizolid concentrations to simulate resistance development. Mutant prevention concentration (MPC) assays and mutation frequency calculations (e.g., 10^8–10^9 CFU/mL) are critical to quantify resistance emergence rates . For functional validation, clone mutated genes into wild-type strains via plasmid-mediated transformation and reassess MIC shifts .

Basic Research Question

Q. Q3. What pharmacokinetic (PK) parameters should be prioritized when designing animal or human studies for this compound?

Answer: Key PK parameters include:

  • AUC/MIC ratio : Correlates with efficacy; target >3 for bacteriostatic activity.
  • Protein binding : Measure using equilibrium dialysis (Tedizolid: 70–90% bound) to estimate free-drug concentrations .
  • Half-life (t½) : Critical for dosing interval determination (Tedizolid t½: ~12 hours).
    Use noncompartmental analysis (NCA) for initial PK modeling, and validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration quantification .

Advanced Research Question

Q. Q4. How can population pharmacokinetic (PopPK) modeling address variability in Tedizolid exposure among obese or hepatically impaired patients?

Answer: Develop PopPK models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like body weight, hepatic function (Child-Pugh score), and albumin levels to explain interindividual variability. For obesity, assess volume of distribution (Vd) changes via fat-free mass adjustments. In hepatic impairment, simulate exposure using physiologically based pharmacokinetic (PBPK) models, noting that AUC increases by 22–34% in moderate/severe cases but does not mandate dose adjustments . Validate models with bootstrap or visual predictive checks .

Basic Research Question

Q. Q5. What statistical approaches are appropriate for analyzing clinical trial data comparing Tedizolid and linezolid?

Answer: For noninferiority trials (e.g., ESTABLISH-1/2), apply a margin of 10% for cure rate differences. Use modified intention-to-treat (MITT) and per-protocol (PP) analyses with 95% confidence intervals. Stratify outcomes by infection severity and pathogen type. For safety endpoints (e.g., thrombocytopenia), apply Fisher’s exact test to compare incidence rates .

Advanced Research Question

Q. Q6. How can researchers reconcile discrepancies between in vitro potency and clinical outcomes for this compound?

Answer: Conduct pharmacodynamic (PD) bridging studies integrating PK/PD indices (e.g., fAUC/MIC) with clinical data. Use hollow-fiber infection models (HFIM) to simulate human dosing and assess bacterial kill kinetics. For discordant results (e.g., high in vitro potency but suboptimal clinical response), evaluate host factors like immune status or tissue penetration via microdialysis .

Basic Research Question

Q. Q7. What protocols ensure reproducibility in Tedizolid’s in vitro susceptibility testing?

Answer:

  • Standardize inoculum preparation (5×10^5 CFU/mL).
  • Use cation-adjusted Mueller-Hinton broth with 2–5% lysed horse blood for fastidious organisms.
  • Include quality control strains (e.g., S. aureus ATCC 29213) in each assay run .
  • Report MICs using CLSI/EUCAST breakpoints (Tedizolid: ≤0.5 mg/L for susceptible) .

Advanced Research Question

Q. Q8. What experimental designs are optimal for studying Tedizolid’s efficacy in biofilm-associated infections?

Answer: Use static or flow-cell biofilm models with confocal microscopy to quantify biomass reduction. Pre-treat biofilms with dispersin B or DNase to enhance Tedizolid penetration. Measure metabolic activity via ATP bioluminescence or resazurin assays. For translational relevance, correlate in vitro biofilm eradication concentrations (BEC) with tissue PK data from infected animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.